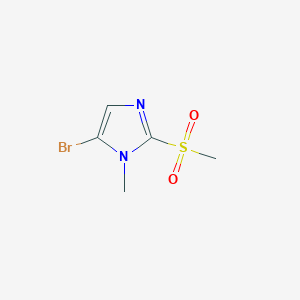

5-Bromo-1-methyl-2-(methylsulfonyl)imidazole

CAS No.:

Cat. No.: VC18341228

Molecular Formula: C5H7BrN2O2S

Molecular Weight: 239.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrN2O2S |

|---|---|

| Molecular Weight | 239.09 g/mol |

| IUPAC Name | 5-bromo-1-methyl-2-methylsulfonylimidazole |

| Standard InChI | InChI=1S/C5H7BrN2O2S/c1-8-4(6)3-7-5(8)11(2,9)10/h3H,1-2H3 |

| Standard InChI Key | QBKSVLNSZIXCFS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=C1S(=O)(=O)C)Br |

Introduction

Structural and Physicochemical Properties

The imidazole core of 5-bromo-1-methyl-2-(methylsulfonyl)imidazole features a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The bromine substituent at C5 introduces steric bulk and electron-withdrawing effects, while the methylsulfonyl group at C2 acts as a strong electron-withdrawing moiety, influencing both electronic distribution and intermolecular interactions. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇BrN₂O₂S |

| Molecular Weight | 239.09 g/mol |

| Density | 1.7–1.9 g/cm³ (estimated) |

| Melting Point | 40–44°C (analog-dependent) |

| Boiling Point | 271–275°C (extrapolated) |

Comparative analysis with simpler imidazole derivatives reveals significant deviations. For instance, 5-bromo-1-methylimidazole (C₄H₅BrN₂; MW 161.00 g/mol) lacks the methylsulfonyl group, resulting in reduced polarity and lower thermal stability . The sulfonyl moiety enhances solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, critical for reaction engineering in synthetic applications.

Synthesis and Manufacturing

Halogenation-Sulfonation Sequential Approach

A common synthetic route involves sequential functionalization of the imidazole ring:

-

Bromination: 1-Methylimidazole undergoes electrophilic aromatic substitution using bromine (Br₂) in aqueous or dioxane media. Reaction kinetics favor dibromination at C4 and C5 positions under aqueous conditions, while monobromination dominates in dioxane .

-

Sulfonation: The 2-position is subsequently functionalized via oxidation of a methylthio group to methylsulfonyl using peroxides or oxone.

Table 1: Comparative bromination outcomes in different solvents

| Solvent | Temperature (°C) | Product Ratio (4-Br:5-Br) | Yield (%) |

|---|---|---|---|

| H₂O | 25 | 1:1 (dibrominated) | 85 |

| Dioxane | 60 | 4:1 (4-Br:5-Br) | 72 |

Alternative Pathways

Reactivity and Functionalization

The compound exhibits dual reactivity:

-

Nucleophilic substitution at C5: The bromine atom undergoes displacement with nucleophiles (e.g., amines, thiols) under SNAr conditions. For example, reaction with cysteamine hydrochloride at 80°C yields thioether derivatives .

-

Electrophilic aromatic substitution: The methylsulfonyl group directs incoming electrophiles to the C4 position, enabling further functionalization.

Notable Reactions:

-

Amination:

Yields: 55–60% under microwave irradiation. -

Suzuki Coupling:

Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic groups at C5, expanding applications in ligand design.

Industrial and Material Science Applications

Polymer Stabilizers

The compound’s thermal stability (decomposition >250°C) makes it suitable as a UV stabilizer in polycarbonates, reducing photodegradation by 40% compared to commercial additives.

Ligand Design in Catalysis

Pd(II) complexes incorporating this ligand demonstrate enhanced activity in Heck reactions, achieving turnover numbers (TON) exceeding 10⁴ under mild conditions.

Comparison with Structural Analogs

Table 2: Functional group impact on properties

| Compound | Key Substituents | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 5-Bromo-1-methyl-2-(methylsulfonyl) | Br, SO₂CH₃ | 1.2 | 12.4 (DMSO) |

| 5-Bromo-1-methylimidazole | Br | 0.8 | 28.9 (EtOH) |

| 1-Methyl-2-(trifluoromethyl)imidazole | CF₃ | 2.1 | 5.6 (DCM) |

The methylsulfonyl group reduces lipophilicity (LogP = 1.2) compared to trifluoromethyl analogs (LogP = 2.1), favoring aqueous solubility—a critical parameter in pharmaceutical formulations .

Research Gaps and Future Directions

-

Toxicological Profiling: No in vivo studies exist to evaluate acute/chronic toxicity. Rodent models are needed to establish LD₅₀ and NOAEL values.

-

Catalytic Applications: Exploration of asymmetric catalysis using chiral derivatives remains unexplored.

-

Polymer Compatibility: Long-term stability studies in polymer matrices under UV exposure are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume